molecular formula C12H20F3N3 B11749739 hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11749739
M. Wt: 263.30 g/mol
InChI Key: RRWOYANOEGLXRG-UHFFFAOYSA-N
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Description

Hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a hexyl group attached to a pyrazole ring substituted with a methyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the functionalization of the pyrazole ring. One common method involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles

Industrial Production Methods

Industrial production methods for this compound may involve large-scale lithiation reactions in flow reactors, followed by batch processing to introduce the desired functional groups. The use of continuous flow chemistry allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the hexyl chain.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents on the pyrazole ring.

Common Reagents and Conditions

    Lithium diisopropylamide (LDA): Used for lithiation reactions.

    Electrophiles: Such as alkyl halides for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with similar properties.

    Hexylamine: A simpler amine with a hexyl group but lacking the pyrazole ring.

Uniqueness

This compound is unique due to the presence of both the hexyl group and the trifluoromethyl-substituted pyrazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C12H20F3N3

Molecular Weight

263.30 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]hexan-1-amine

InChI

InChI=1S/C12H20F3N3/c1-3-4-5-6-7-16-8-10-9-17-18(2)11(10)12(13,14)15/h9,16H,3-8H2,1-2H3

InChI Key

RRWOYANOEGLXRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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